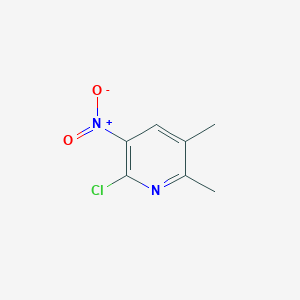
2-Chloro-5,6-dimethyl-3-nitropyridine
Übersicht
Beschreibung
2-Chloro-5,6-dimethyl-3-nitropyridine is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-Chloro-5,6-dimethyl-3-nitropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often explored for their potential therapeutic effects.
- Antibiotics and Antimicrobial Agents : Research indicates that derivatives of nitropyridines exhibit antimicrobial properties. For instance, 2-chloro-5-nitropyridine is used to synthesize compounds that demonstrate activity against bacterial strains, providing a pathway for developing new antibiotics .
- Anticancer Agents : The compound has been investigated for its potential in anticancer drug development. Studies have shown that modifications of the nitropyridine structure can lead to compounds with selective cytotoxicity against cancer cells .
Agrochemicals
In the field of agrochemicals, this compound is utilized as an intermediate for synthesizing pesticides and herbicides.
- Plant Growth Regulators : The compound is involved in the synthesis of plant growth regulators that enhance crop yield and resistance to environmental stressors. Its derivatives have shown efficacy in promoting plant growth and development .
- Bactericides : The synthesis of bactericides from this compound is significant for agricultural applications. These agents help in controlling bacterial diseases in crops, contributing to sustainable agricultural practices .
Materials Science
This compound also finds applications in materials science.
- Polymer Chemistry : The compound can be used as a monomer or co-monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .
- Dyes and Pigments : Research has explored the use of nitropyridine derivatives as precursors for dyes and pigments due to their ability to impart color and stability to materials .
Synthesis and Reactivity
The synthesis of this compound typically involves several chemical reactions that enhance its reactivity and utility.
Case Study 1: Antimicrobial Activity
A study published in the Canadian Journal of Chemistry highlighted the synthesis of various derivatives from this compound, demonstrating significant antimicrobial activity against multiple bacterial strains. The findings suggest that structural modifications can enhance efficacy while reducing toxicity .
Case Study 2: Plant Growth Regulation
Research conducted by agricultural scientists revealed that formulations containing this compound derivatives improved growth rates in several crops under controlled conditions. This study emphasizes the compound's potential role in sustainable agriculture by increasing crop resilience against pests and diseases .
Eigenschaften
CAS-Nummer |
65213-96-9 |
|---|---|
Molekularformel |
C7H7ClN2O2 |
Molekulargewicht |
186.59 g/mol |
IUPAC-Name |
2-chloro-5,6-dimethyl-3-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-6(10(11)12)7(8)9-5(4)2/h3H,1-2H3 |
InChI-Schlüssel |
PLOHNISKTBOURT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1C)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=C(N=C1C)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













